D-(-)-2-Phenylglycine Cephalexinate-d5
Description
D-(-)-2-Phenylglycine Cephalexinate-d5 is a deuterated derivative of cephalexin, a first-generation cephalosporin antibiotic. The compound incorporates five deuterium atoms at specific positions, resulting in the molecular formula C₂₄H₁₉D₅N₄O₅S and a molecular weight of 485.57 g/mol . Its non-deuterated counterpart, D-(-)-2-Phenylglycine Cephalexinate, has the formula C₂₄H₂₄N₄O₅S (molecular weight: 480.54 g/mol) .
The isotopic labeling enhances its utility in advanced biochemical studies:
- NMR Spectroscopy: Deuterium substitution improves spectral resolution by reducing signal overlap and enabling precise tracking of molecular interactions .
- Metabolic Tracing: The unique isotopic signature allows differentiation from endogenous metabolites in complex biological systems, facilitating pathway analysis .
- Hydrogen Bonding: Deuterium alters hydrogen-bonding dynamics, influencing solubility and reactivity compared to non-deuterated analogs .
Properties
Molecular Formula |
C₂₄H₁₉D₅N₄O₅S |
|---|---|
Molecular Weight |
485.57 |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-Deuterated D-Phenylglycine Cephalexinate
Molecular Formula : C₂₄H₂₄N₄O₅S
Molecular Weight : 480.54 g/mol
Applications :
- Used as a reference standard in pharmaceutical quality control to identify impurities (e.g., Cefalexin Monohydrate Impurity A) .
- Lacks isotopic labeling, limiting its utility in metabolic studies or advanced spectroscopy .
Key Difference : The absence of deuterium reduces resolution in NMR and prevents isotopic tracing in metabolic assays.
Deuterated Analogs: D-Phenylglycyl Cephalexin-d5 and Derivatives
Examples :
- D-Phenylglycyl Cephalexin-d5 (Catalogue No.: PA STI 073080): Shares the deuterated phenylglycine moiety but differs in esterification or salt forms .
- 2-[N-(D-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt (Catalogue No.: PA STI 073100): A structurally distinct derivative used in synthetic chemistry, with molecular formula C₁₄H₁₁D₅KNO₄ and weight 306.41 g/mol .
Key Differences :
D-Phenylglycine and Its Esters
Examples :
- D-Phenylglycine Methyl Ester Hydrochloride: Formula C₉H₁₂ClNO₂, molecular weight 201.65 g/mol, used as a chiral building block in antibiotic synthesis (e.g., ampicillin) .
- D-Phenylglycine (Free Acid): Formula C₈H₉NO₂, molecular weight 151.16 g/mol, serves as an impurity marker in cephalosporin APIs .
Key Differences :
Cephalosporin Impurities and Isomers
Examples :
- Cephalexinyl D-Phenylglycine: A non-deuterated impurity with a molecular weight of 480.54 g/mol, structurally identical to the parent compound but without isotopic labeling .
- Cis-Isomer of Nateglinide : Demonstrates the impact of stereochemistry on biological activity, highlighting the importance of deuterium placement in cephalexinate-d5 .
Key Difference : Impurities lack deuterium and are pharmacologically inactive, emphasizing the deuterated variant’s role in mechanistic studies .
Schiff Bases Derived from Phenylglycine
Example : Fluorene-2-carboxaldehyde Schiff bases with 2-phenylglycine methyl ester exhibit antioxidant properties .
Key Differences :
- Chemical Class : Schiff bases belong to a distinct structural category with applications in free radical scavenging, unlike the deuterated cephalexinate’s focus on spectroscopy .
- Synthesis Methods : Microwave-assisted synthesis contrasts with the enzymatic or isotopic labeling used for cephalexinate-d5 .
Data Tables
Table 1: Molecular Properties of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
